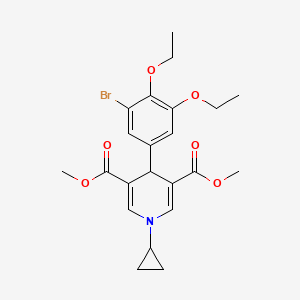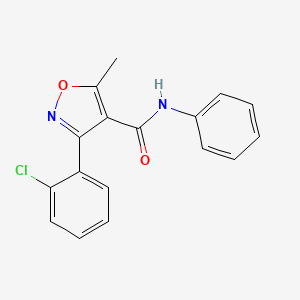![molecular formula C23H20BrN3O3 B11613383 N-{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}-4-methoxybenzamide](/img/structure/B11613383.png)
N-{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[2-(4-BROMOPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-4-METHOXYBENZAMIDE is a complex organic compound that features a benzodiazole core linked to a bromophenoxyethyl group and a methoxybenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(4-BROMOPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-4-METHOXYBENZAMIDE typically involves multiple steps:
Formation of the Bromophenoxyethyl Intermediate: This step involves the reaction of 4-bromophenol with an appropriate ethylating agent under basic conditions to form 4-bromophenoxyethyl.
Benzodiazole Formation: The intermediate is then reacted with a benzodiazole precursor under acidic or neutral conditions to form the benzodiazole core.
Coupling with Methoxybenzamide: Finally, the benzodiazole intermediate is coupled with 4-methoxybenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
N-{1-[2-(4-BROMOPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-4-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromophenoxy group can be reduced to form a phenoxyethyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenoxyethyl derivatives.
Substitution: Formation of various substituted benzodiazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-{1-[2-(4-BROMOPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-4-METHOXYBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-{1-[2-(4-BROMOPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets. The bromophenoxyethyl group may facilitate binding to certain proteins or enzymes, while the benzodiazole core can interact with nucleic acids or other biomolecules. The methoxybenzamide moiety may enhance the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(4-BROMOPHENOXY)ETHYL]-N,N-DIMETHYLAMINE: Similar structure but lacks the benzodiazole and methoxybenzamide groups.
4,4’-((4-BROMOPHENOXY)ETHYL)-1H-BENZIMIDAZOL-2-YL: Contains a benzimidazole core instead of a benzodiazole.
1-[2-(4-BROMOPHENOXY)ETHYL]PYRROLIDINE: Features a pyrrolidine ring instead of a benzodiazole.
Uniqueness
N-{1-[2-(4-BROMOPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-4-METHOXYBENZAMIDE is unique due to its combination of a benzodiazole core, bromophenoxyethyl group, and methoxybenzamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Eigenschaften
Molekularformel |
C23H20BrN3O3 |
|---|---|
Molekulargewicht |
466.3 g/mol |
IUPAC-Name |
N-[1-[2-(4-bromophenoxy)ethyl]benzimidazol-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C23H20BrN3O3/c1-29-18-10-6-16(7-11-18)22(28)26-23-25-20-4-2-3-5-21(20)27(23)14-15-30-19-12-8-17(24)9-13-19/h2-13H,14-15H2,1H3,(H,25,26,28) |
InChI-Schlüssel |
WWGRVMWARQWHSY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3Z)-3-{(2Z)-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11613300.png)
![(7Z)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11613303.png)
![1-[(4-Ethylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B11613306.png)
![Dimethyl 2'-amino-6'-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11613309.png)
![3-[(2E)-2-benzylidene-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]-N-cyclohexylpropanamide](/img/structure/B11613318.png)
![10-(4-fluorophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11613328.png)
![3-(Hexylsulfanyl)-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B11613330.png)
![3-[(2E)-2-benzylidenehydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11613335.png)


![Ethyl 7,8-dichloro-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)quinoline-3-carboxylate](/img/structure/B11613358.png)
![2-[(3-morpholin-4-ylpropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11613360.png)
![4-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-4-methylmorpholin-4-ium](/img/structure/B11613362.png)
![(5E)-5-[(5-bromo-1H-indol-3-yl)methylene]-1-(2,4-dimethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11613365.png)
